molecular formula C11H16O2 B2728320 4-(3-Methoxyphenyl)butan-1-ol CAS No. 104174-43-8

4-(3-Methoxyphenyl)butan-1-ol

Cat. No.: B2728320
CAS No.: 104174-43-8
M. Wt: 180.247
InChI Key: KUHUEWFPQOHLAB-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of benzenebutanol, where a methoxy group is attached to the third carbon of the butanol chain

Mechanism of Action

Target of Action

Similar compounds like 3-methyl-benzene-1,2-diol have been found to target proteins such as biphenyl-2,3-diol 1,2-dioxygenase

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s plausible that Benzenebutanol, 3-methoxy- may interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

For instance, they play a role in the biosynthesis of glucosinolates , a class of secondary metabolites found in certain plants. They also participate in the benzoxazinoid biosynthetic pathway, which leads to the formation of defense compounds in major agricultural crops

Result of Action

For example, they can act as inhibitors of certain metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)butan-1-ol typically involves the reaction of benzene derivatives with butanol derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)butan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzenebutanol: Lacks the methoxy group, leading to different chemical properties and reactivity.

    Methoxybenzene (Anisole): Contains a methoxy group directly attached to the benzene ring, differing in its overall structure and applications.

    Butanol: A simple alcohol without the benzene ring, exhibiting different physical and chemical properties.

Uniqueness

4-(3-Methoxyphenyl)butan-1-ol is unique due to the presence of both a benzene ring and a methoxy group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry.

Properties

IUPAC Name

4-(3-methoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHUEWFPQOHLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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